1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione
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Overview
Description
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione is a chemical compound with a unique structure that includes an imidazolidine-2-thione core This compound is known for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with cyclohexylamine. One common method is the condensation reaction, where imidazolidine-2-thione is reacted with cyclohexylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The cyclohexylamino groups can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine-2-thione derivatives.
Scientific Research Applications
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: The parent compound without the cyclohexylamino groups.
1,3-Bis[(methylamino)methyl]imidazolidine-2-thione: A similar compound with methylamino groups instead of cyclohexylamino groups.
Uniqueness
1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione is unique due to the presence of cyclohexylamino groups, which enhance its chemical stability and biological activity. This makes it more effective in certain applications compared to its analogs .
Properties
CAS No. |
13190-24-4 |
---|---|
Molecular Formula |
C17H32N4S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,3-bis[(cyclohexylamino)methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C17H32N4S/c22-17-20(13-18-15-7-3-1-4-8-15)11-12-21(17)14-19-16-9-5-2-6-10-16/h15-16,18-19H,1-14H2 |
InChI Key |
MIYDXNZEFBJPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCN2CCN(C2=S)CNC3CCCCC3 |
Origin of Product |
United States |
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